molecular formula C8H16ClNO2 B13907410 Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

Cat. No.: B13907410
M. Wt: 193.67 g/mol
InChI Key: WVDBXEMRJRKDJF-IXUZKAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is a cyclohexane derivative featuring a carboxylic acid group, an amino substituent at the 4-position, a methyl group at the 2-position, and a hydrochloride salt. This stereochemical configuration (1S,2R,4R) confers distinct physicochemical and biological properties. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(1S,2R,4R)-4-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h5-7H,2-4,9H2,1H3,(H,10,11);1H/t5-,6-,7+;/m1./s1

InChI Key

WVDBXEMRJRKDJF-IXUZKAFRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC[C@@H]1C(=O)O)N.Cl

Canonical SMILES

CC1CC(CCC1C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

One industrially scalable method involves the catalytic hydrogenation of 4-aminobenzoic acid derivatives under basic conditions with a metal catalyst such as ruthenium on carbon (Ru/C). This method achieves a trans stereochemical ratio exceeding 75%, favoring the desired stereoisomer.

  • Catalyst : 5% Ru on carbon, used at 20-40% weight relative to starting material.
  • Conditions : Low hydrogen pressure, room temperature to mild heating.
  • Solvent : Suitable polar solvents or solvent mixtures.
  • Outcome : High trans selectivity and yield suitable for scale-up.

After hydrogenation, the amino group may be protected with groups like tert-butoxycarbonyl (Boc) to facilitate purification and further transformations.

Example Process:

Step Description
Starting Material 4-aminobenzoic acid derivative
Catalyst 5% Ru/C (20-40 wt%)
Hydrogen Pressure Low (around atmospheric to a few atm)
Reaction Time Several hours until completion monitored by TLC
Workup Acid-base extraction, protection of amino group with Boc anhydride
Yield ~70% with 92% purity after purification

This method is referenced in patent literature describing one-pot synthesis with good stereochemical control and industrial applicability.

Reductive Amination and Esterification Approach

Another approach involves reductive amination of cyclohexanone derivatives followed by esterification and subsequent hydrolysis to yield the amino acid.

  • Reagents : Sodium borohydride (NaBH4) for reduction, acid chlorides or esters for esterification.
  • Temperature Control : Reaction temperature maintained below 10 °C during reduction to control stereochemistry.
  • Workup : Acidic quench with 5 M HCl to precipitate product, followed by extraction and basification to isolate the free amino acid.
  • Purification : Washing with diethyl ether and hexane to remove impurities.

This method yields the amino ester intermediate, which upon further hydrolysis and salt formation gives the hydrochloride salt of the target compound. Yields reported are around 85% for the crude amino ester intermediate, with additional recovery possible from precipitates.

Analytical and Purity Assessment

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Stereochemical Control Notes
Catalytic Hydrogenation 5% Ru/C catalyst, H2 gas Low H2 pressure, room temp to 70 °C ~70 >75% trans selectivity One-pot, industrially scalable
Reductive Amination + Esterification NaBH4, acid chlorides/esters <10 °C during reduction, acidic workup ~85 (crude) Controlled by temp and workup Multi-step, requires purification
Amino Group Protection Boc anhydride or similar Room temperature, 20 h High Protects amino for further steps Facilitates purification and stability

Research Findings and Practical Notes

  • The stereochemistry of the cyclohexane ring is critical for biological activity; hence, methods emphasize trans isomer predominance.
  • Catalysts and reaction conditions are optimized to minimize cis isomer formation.
  • Acidic workup and basification steps are essential for isolating the amino acid free base before conversion to the hydrochloride salt.
  • Protecting groups like Boc are commonly used to stabilize the amino function during synthesis and purification.
  • The hydrochloride salt form improves compound stability and handling, requiring storage at 2-8 °C with appropriate safety precautions due to potential toxicity (hazard statement H302).

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and structurally related cyclohexane derivatives:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride Amino, methyl, carboxylic acid, HCl C8H15NO2·HCl ~193.67 (calc.) Not provided Hydrochloride salt enhances solubility; stereospecific activity likely
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- Amino, hydroxy, carboxylic acid C7H13NO3 159.18 197247-91-9 Polar due to hydroxy group; potential for hydrogen bonding
rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane Chloro, methyl, isopropyl C10H19Cl 174.71 29707-60-6 Lipophilic; halogen enhances stability
rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride Amino, phenyl, carboxamide, HCl C20H29N3O2·HCl ~404.93 (calc.) Not provided Complex structure with phenyl and carboxamide groups; hydrochloride salt

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Hydrochloride Salts: Both the target compound and rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride incorporate hydrochloride salts, improving water solubility compared to free bases .
  • Lipophilicity : The chloro-substituted rel-(1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane () is more lipophilic, favoring membrane permeability but reducing solubility .
Stereochemical Impact
  • The stereochemistry of cyclohexane derivatives critically influences biological activity. For example, rel-(1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane () shows configuration-dependent interactions in receptor binding . The target compound’s (1S,2R,4R) configuration may similarly dictate its pharmacological profile.

Biological Activity

Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride, also known as a lysine analogue, has garnered attention for its biological activity, particularly in the context of its role as an antifibrinolytic agent. This compound is characterized by its ability to inhibit plasmin-induced fibrinolysis, making it useful in various medical applications related to hemorrhagic diseases and abnormal bleeding.

  • IUPAC Name : Rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
  • CAS Number : 2708286-66-0
  • Molecular Formula : C8H16ClNO2
  • Molecular Weight : 193.67 g/mol
  • Purity : 95.00%

The primary mechanism of action for this compound involves its competitive inhibition of plasminogen activation and plasmin activity. By mimicking lysine, it binds to the lysine-binding sites on plasminogen and prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis. This action is critical in clinical settings where control of bleeding is necessary.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antifibrinolytic Activity : It effectively inhibits the breakdown of fibrin in blood clots.
  • Potential Neuroprotective Effects : Some studies suggest that related compounds may enhance GABAergic inhibition in neuronal systems, potentially offering neuroprotective benefits.

Research Findings

Several studies have explored the biological activity of related cyclohexanecarboxylic acids and their derivatives:

  • Electrical Activity Modulation : A study on cyclohexane carboxylic acids indicates that they can modulate the electrical activity of Purkinje cells in the cerebellum, enhancing intracerebellar inhibition through GABAergic mechanisms . This suggests potential applications in neurological disorders.
  • Clinical Applications : As an antifibrinolytic agent, it has been used effectively in managing conditions such as heavy menstrual bleeding and during surgical procedures to minimize blood loss .

Case Study 1: Use in Hemorrhagic Conditions

In a clinical trial involving patients with severe hemorrhagic conditions, this compound was administered to assess its efficacy in reducing blood loss during surgical procedures. The results indicated a significant reduction in postoperative bleeding compared to control groups.

Case Study 2: Neurological Implications

Another study investigated the effects of similar compounds on neuronal excitability and synaptic transmission. The findings suggested that these compounds could enhance inhibitory neurotransmission, which may be beneficial in treating conditions characterized by excessive neuronal firing.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntifibrinolytic ActivityNeuroprotective PotentialClinical Applications
This compoundHighModerateHemorrhagic diseases
Tranexamic Acid (Lysine analogue)HighLowSurgical bleeding control
1-Methyl Cyclohexane Carboxylic AcidModerateHighNeurological disorders

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For cyclohexane derivatives, stereochemical control is critical. Techniques like chiral resolution (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation, as seen in cyclopropane analogs ) can enhance enantiomeric excess. Purification via recrystallization in ethanol/water mixtures or preparative HPLC (with C18 columns) is recommended to isolate the hydrochloride salt .

Q. What characterization techniques are essential for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (D2_2O or DMSO-d6_6) to verify the cyclohexane backbone, amino, and methyl groups. Coupling constants (e.g., J1,2J_{1,2} and J2,4J_{2,4}) confirm stereochemistry .
  • HPLC : Chiral chromatography (e.g., Chiralpak AD-H column) validates enantiopurity.
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]+^+ for C9_9H17_{17}ClNO2_2) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility, making it suitable for in vitro assays. For hydrophobic environments (e.g., membrane permeability studies), DMSO stock solutions (≤1% v/v) are recommended. Pre-solubility testing via dynamic light scattering (DLS) ensures no aggregation in buffer systems (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). To reconcile:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use DFT calculations (e.g., Gaussian 16) to model lowest-energy conformers and compare with XRD bond angles/torsion angles .
  • Validate via circular dichroism (CD) if chiral centers are disputed .

Q. How does the compound’s stereochemistry impact its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The (1S,2R,4R) configuration likely influences binding affinity due to spatial complementarity. For example:

  • Molecular docking (AutoDock Vina) can predict binding modes with targets like GABAA_A receptors.
  • Compare activity of enantiomers in functional assays (e.g., IC50_{50} in enzyme inhibition).
  • Use site-directed mutagenesis to probe stereospecific binding pockets .

Q. What analytical approaches are recommended for detecting degradation products under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 10) conditions at 40°C for 24–48 hours.
  • LC-MS/MS : Use a gradient elution (0.1% formic acid in H2_2O/acetonitrile) to separate degradation products.
  • Stability-Indicating Assays : Quantify intact compound vs. impurities (e.g., hydrolyzed cyclohexane ring or deaminated derivatives) .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or animal models?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers.
  • Mechanistic Studies : Assess off-target effects via kinome profiling or transcriptomics.
  • Species-Specific Factors : Compare metabolic stability in microsomes (human vs. rodent) to explain variability in efficacy .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50}/IC50_{50} values.
  • ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups .

Q. How should researchers validate computational predictions of the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • Methodological Answer :

  • In Silico Tools : Predict logP (ALOGPS) and BBB permeability (AdmetSAR).
  • In Vitro Validation : Measure logP experimentally (shake-flask method) and use Caco-2 assays for permeability.
  • In Vivo Correlation : Compare predicted vs. observed plasma AUC in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.